molecular formula C19H18BrN5O3 B10868282 N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B10868282
M. Wt: 444.3 g/mol
InChI Key: GOUPERYFDJPGRH-UHFFFAOYSA-N
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Description

N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a morpholinomethyl group, and a pyridinecarbohydrazide moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Chemical Reactions Analysis

N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE can be compared with other indole derivatives, such as:

The unique combination of functional groups in N’~2~-[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE makes it distinct from these similar compounds, potentially offering enhanced biological activity and specificity .

Properties

Molecular Formula

C19H18BrN5O3

Molecular Weight

444.3 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminopyridine-2-carboxamide

InChI

InChI=1S/C19H18BrN5O3/c20-13-4-5-16-14(11-13)17(22-23-18(26)15-3-1-2-6-21-15)19(27)25(16)12-24-7-9-28-10-8-24/h1-6,11,27H,7-10,12H2

InChI Key

GOUPERYFDJPGRH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=N4

Origin of Product

United States

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